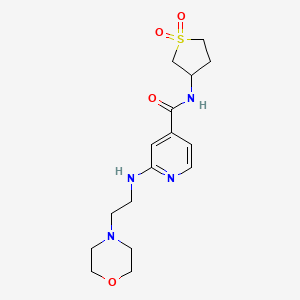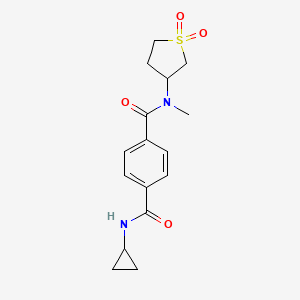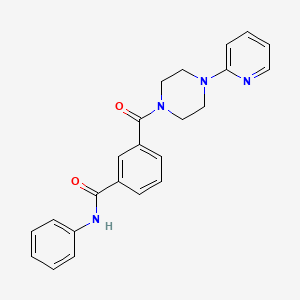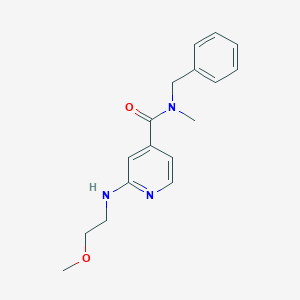
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide, also known as DTT-205, is a novel compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets a specific protein called the E3 ubiquitin ligase, which is involved in the regulation of various cellular processes.
科学的研究の応用
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer therapy. Studies have shown that N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has potent anti-tumor activity against various types of cancer cells, including breast, lung, and prostate cancer cells. N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
作用機序
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide targets the E3 ubiquitin ligase, which is involved in the regulation of various cellular processes, including protein degradation, DNA repair, and cell cycle progression. By inhibiting the activity of the E3 ubiquitin ligase, N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide causes the accumulation of specific proteins that are important for the regulation of cell growth and survival. This leads to the induction of cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide has also been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the main advantages of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide is its potent anti-tumor activity against various types of cancer cells. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the development of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide. One area of research is the development of new formulations of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide. This could help to identify patients who are most likely to benefit from N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide therapy. Finally, there is a need for further studies to investigate the safety and efficacy of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide in vivo, in order to determine its potential as a clinical candidate.
合成法
The synthesis of N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 2-aminonicotinic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-morpholin-4-ylethylamine to form the corresponding amide. The final step involves the reaction of the amide with 1,3-dithiane-2-thione to form N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c21-16(19-14-2-10-25(22,23)12-14)13-1-3-17-15(11-13)18-4-5-20-6-8-24-9-7-20/h1,3,11,14H,2,4-10,12H2,(H,17,18)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCGDHHGIDBMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=NC=C2)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-morpholin-4-ylethylamino)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)
![6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6636580.png)
![6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide](/img/structure/B6636584.png)


![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B6636626.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)
![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)
![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)